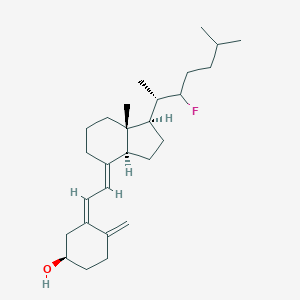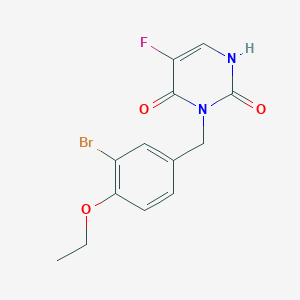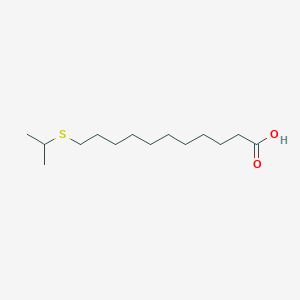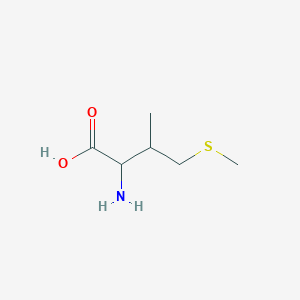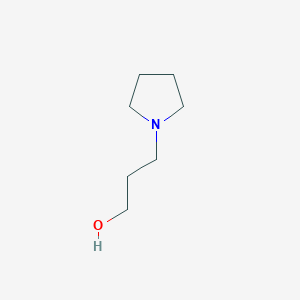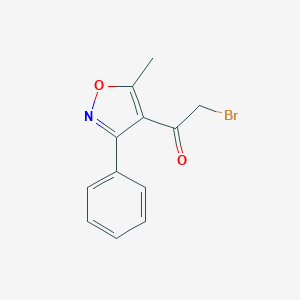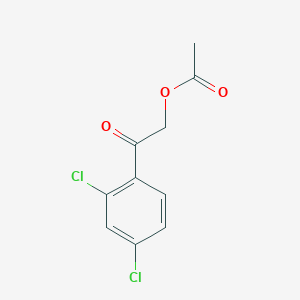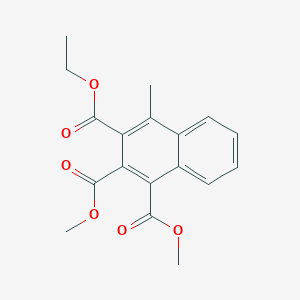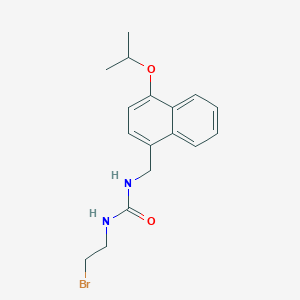
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is a chemical compound used in scientific research for its various applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells, fungi, and bacteria, making it useful for studying these organisms. However, its mechanism of action is not fully understood, which can make it challenging to study. Additionally, it may have off-target effects on other cell types, which can complicate experiments.
Direcciones Futuras
For its study include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent, and synthesis of other chemical compounds based on its structure.
Métodos De Síntesis
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is synthesized through a specific method. The method involves the reaction of 1-(4-isopropoxy-1-naphthylmethyl)-3-aminopropyl bromide with urea in the presence of sodium ethoxide. The reaction produces Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- as the final product.
Aplicaciones Científicas De Investigación
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has various scientific research applications. It has been studied for its anticancer properties and found to inhibit the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been used in the synthesis of other chemical compounds for various applications.
Propiedades
Número CAS |
102434-27-5 |
|---|---|
Nombre del producto |
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- |
Fórmula molecular |
C17H21BrN2O2 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-[(4-propan-2-yloxynaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C17H21BrN2O2/c1-12(2)22-16-8-7-13(11-20-17(21)19-10-9-18)14-5-3-4-6-15(14)16/h3-8,12H,9-11H2,1-2H3,(H2,19,20,21) |
Clave InChI |
MKJFQRQGXIZLIA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
SMILES canónico |
CC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
Otros números CAS |
102434-27-5 |
Sinónimos |
1-(2-Bromoethyl)-3-(4-isopropoxy-1-naphthalenemethyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



